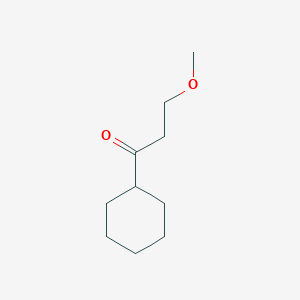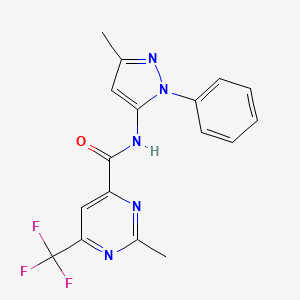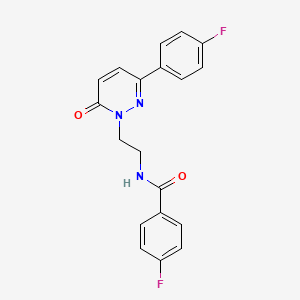![molecular formula C13H20O4 B2521973 2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1955530-74-1](/img/structure/B2521973.png)
2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" is a bicyclic molecule that is part of a family of compounds with significant potential in synthetic organic chemistry. These compounds are often used as building blocks in the synthesis of various natural products and pharmaceuticals due to their complex three-dimensional structures.
Synthesis Analysis
The synthesis of bicyclic compounds similar to "2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" has been explored in several studies. For instance, a [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl ketones has been developed to provide a synthetic route to substituted bicyclo[3.1.1]heptane derivatives, which are bioisosteres of benzenes and core skeletons of terpene natural products . Additionally, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved, demonstrating the ability to control stereochemistry in these complex molecules . Moreover, a scalable synthesis of a stereoselective azabicyclo[3.1.0]hexane carboxylic acid derivative has been described, highlighting the importance of controlling functional groups for stereoselectivity .
Molecular Structure Analysis
The molecular structure of bicyclic compounds is crucial for their reactivity and potential applications. For example, the synthesis and X-ray crystal structures of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids show that the placement of substituents can lock the molecules in specific conformations, which is important for the design of molecules with fixed pharmacophoric groups . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
Bicyclic compounds like "2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" can undergo various chemical reactions. The [2σ + 2σ] cycloaddition mentioned earlier is an example of a radical catalyzed reaction that expands the scope of cycloaddition chemistry . Enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid has been developed, which involves enantioselective fission of cyclic anhydrides . These reactions are essential for the synthesis of chiral building blocks for natural products.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The conformational locking observed in the 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids affects their physical properties and could influence their chemical reactivity . The crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides insights into the compound's density and crystal packing, which are important for understanding its physical properties .
Scientific Research Applications
Organic Acids in Corrosion and Environmental Sciences
Research has shown that carboxylic acids like acetic, formic, propionic, and butyric acids play a significant role in the corrosion of metals such as copper. These acids are present in various environmental mediums such as rain, snow, clouds, and particulate matter, contributing to corrosion processes. Industrial emissions and natural sources contribute to the presence of these acids in the atmosphere, affecting materials and infrastructure (D. Bastidas & V. M. La Iglesia, 2007).
Biocatalyst Inhibition by Carboxylic Acids
Another area of interest is the inhibition of microbial biocatalysts by carboxylic acids. These acids, being products of fermentation processes, can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used for the production of biorenewable fuels and chemicals. Understanding the mechanisms of inhibition by carboxylic acids is crucial for developing more robust microbial strains for industrial applications (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).
Antioxidant and Antimicrobial Properties
Carboxylic acids derived from plants, including benzoic, cinnamic, and rosmarinic acids, have been studied for their antioxidant and antimicrobial properties. The structure of these acids influences their bioactivity, with specific configurations showing higher antioxidant and antimicrobial effectiveness. These findings have implications for the development of natural preservatives and therapeutic agents (B. Godlewska-Żyłkiewicz et al., 2020).
Norbornane Compounds in Pharmaceutical Research
Norbornane compounds, including those related to "2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid," have garnered interest in pharmaceutical research. These compounds are used as medicaments and have been studied for their unique molecular shapes and fixed positions of substituents, which are valuable for understanding structure-activity relationships (G. Buchbauer & I. Pauzenberger, 1991).
Safety and Hazards
According to the available safety information, this compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-12(2,3)17-11(16)13(10(14)15)7-8-4-5-9(13)6-8/h8-9H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHHMSZSSJJDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2CCC1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

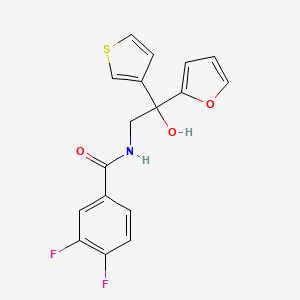

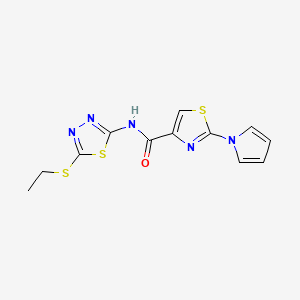
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2521896.png)
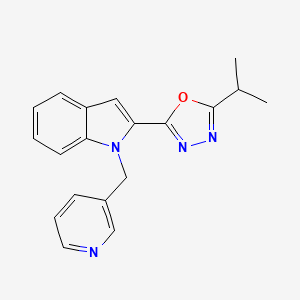
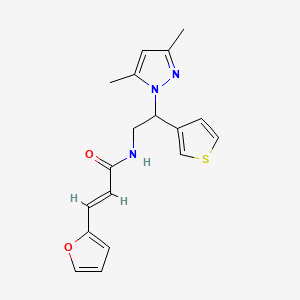
![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)
![6-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2521906.png)
